![molecular formula C8H11NS B1276603 4-Méthyl-4,5,6,7-tétrahydrothiéno[3,2-c]pyridine CAS No. 92503-61-2](/img/structure/B1276603.png)

4-Méthyl-4,5,6,7-tétrahydrothiéno[3,2-c]pyridine

Vue d'ensemble

Description

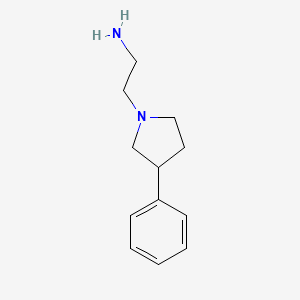

4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, also known as 4-methylthieno[3,2-c]pyridine, is an organic compound with a molecular formula of C7H10NS. It is a colorless liquid with a boiling point of 155 °C and a melting point of -50 °C. It has a strong odor and is insoluble in water. This compound is used in a variety of applications, including organic synthesis, pharmaceuticals, and agrochemicals. It is also used as an intermediate in the production of various organic compounds, such as thiophene derivatives and pyridine derivatives.

Applications De Recherche Scientifique

Pharmacologie

Développement de médicaments antithrombotiques : Ce composé est un intermédiaire clé dans la synthèse de médicaments antithrombotiques tels que le clopidogrel et le prasugrel . Ces médicaments sont utilisés pour prévenir la formation de caillots sanguins chez les patients atteints de maladies cardiovasculaires.

Synthèse organique

Bloc de construction synthétique : Il sert de bloc de construction polyvalent pour la synthèse de diverses molécules organiques. Sa structure est essentielle dans la construction de molécules complexes avec des activités pharmacologiques potentielles .

Science des matériaux

Matériaux électroniques organiques : La partie thiénopyridine dans la structure du composé est intéressante dans le développement de matériaux électroniques organiques en raison de ses propriétés conductrices potentielles .

Chimie analytique

Analyse chromatographique : En tant que standard, il peut être utilisé dans les méthodes chromatographiques pour identifier et quantifier des composés de structure similaire dans divers échantillons, aidant ainsi au contrôle qualité et à la recherche .

Biochimie

Études d'inhibition enzymatique : Les dérivés de ce composé sont étudiés pour leur potentiel à inhiber certaines enzymes, ce qui est crucial pour la compréhension des voies biochimiques et le développement de nouveaux médicaments .

Science de l'environnement

Dégradation des polluants : La recherche sur la dégradation des dérivés de la thiénopyridine pourrait fournir des informations sur les processus environnementaux affectant des composés similaires et éclairer les stratégies d'atténuation de la pollution .

Recherche antimicrobienne

Développement d'agents antibactériens et antifongiques : Les dérivés du composé ont été évalués pour leurs activités antibactériennes et antifongiques, ce qui est important pour le développement de nouveaux agents antimicrobiens .

Biologie cellulaire

Agents antitubulines : Des études suggèrent que certains dérivés peuvent affecter la dynamique de la tubuline, ce qui est essentiel pour la division cellulaire et a des implications dans la recherche et le traitement du cancer .

Mécanisme D'action

Target of Action

Similar compounds have been shown to have significant antibacterial and antifungal activities .

Mode of Action

Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle .

Biochemical Pathways

Related compounds have been shown to affect the cell cycle, particularly the g2/m phase .

Result of Action

Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle .

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit tubulin polymerization by binding to the colchicine site of tubulin . This interaction is crucial as it affects the stability and dynamics of microtubules, which are essential for cell division and intracellular transport.

Cellular Effects

The effects of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine on cells are profound. It has been shown to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Its anti-inflammatory and vasodilator properties further highlight its impact on cellular processes .

Molecular Mechanism

At the molecular level, 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exerts its effects through several mechanisms. It binds to specific sites on biomolecules, such as the colchicine site on tubulin, leading to the inhibition of tubulin polymerization . This inhibition disrupts microtubule dynamics, which is critical for cell division and intracellular transport. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific storage conditions (2~8°C) and retains its biological activity over extended periods . Long-term effects on cellular function include sustained inhibition of cell proliferation and potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

The effects of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions. Threshold effects are critical in determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues or cellular compartments can significantly impact its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propriétés

IUPAC Name |

4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-6-7-3-5-10-8(7)2-4-9-6/h3,5-6,9H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTLCKCXJUXCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424488 | |

| Record name | 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92503-61-2 | |

| Record name | 4-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

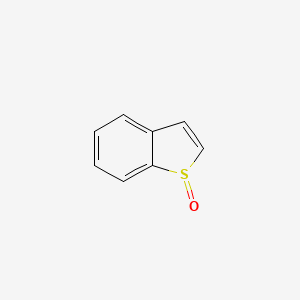

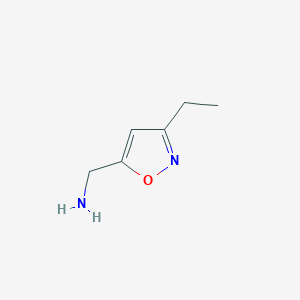

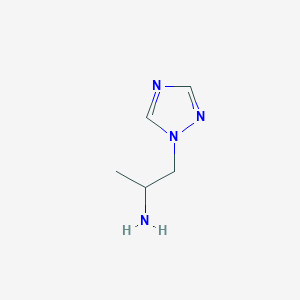

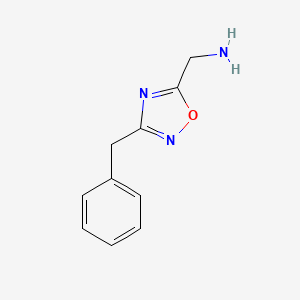

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)

![2-[3-(Aminomethyl)piperidin-1-yl]ethanol](/img/structure/B1276540.png)